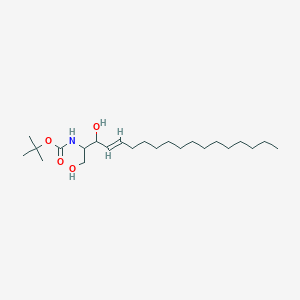
(4E,2S,3R)-1,3-Dihydroxy-2-((tert-b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-erythro-sphingosine, also known as tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate, is a synthetic derivative of sphingosine. This compound is characterized by the presence of a t-butyl ester protected N-acetylsphingosine with a fatty acid tail. The hydroxy group in its structure allows for further derivatization or replacement with other reactive functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process begins with the selective transformation of the 3,4-vicinal diol of phytosphingosine into the characteristic E-allylic alcohol of sphingosine via a cyclic sulfate intermediate. This intermediate is then treated with a non-nucleophilic trifluoroacetamide protecting group .
Industrial Production Methods: Industrial production of N-Boc-erythro-sphingosine involves large-scale synthesis using commercially available D-ribo-phytosphingosine as a starting material. The key steps include the selective elimination reaction of cyclic sulfate intermediates and the subsequent protection of the amino group with the Boc group .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the fatty acid tail can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or aminated sphingosine derivatives.
Applications De Recherche Scientifique
N-Boc-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the production of specialized lipids for cosmetic and pharmaceutical formulations
Mécanisme D'action
N-Boc-erythro-sphingosine exerts its effects primarily through the inhibition of protein kinase C activity. This inhibition occurs by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and phorbol esters. The compound also interferes with the binding of phorbol dibutyrate, a potent activator of protein kinase C, thereby modulating various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
D-erythro-sphingosine: A naturally occurring sphingoid base with similar structural features but lacks the Boc protection.
N-acetylsphingosine: Another derivative of sphingosine with an acetyl group instead of the Boc group.
Phytosphingosine: A sphingoid base with a different stereochemistry and additional hydroxy groups
Uniqueness: N-Boc-erythro-sphingosine is unique due to its Boc protection, which enhances its stability and allows for selective deprotection under mild acidic conditions. This feature makes it a valuable intermediate for the synthesis of various sphingolipid derivatives and bioactive molecules .
Propriétés
Formule moléculaire |
C23H45NO4 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+ |
Clé InChI |
UMUDVBSIURBUGW-ISLYRVAYSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)
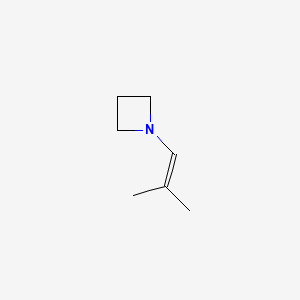
![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)
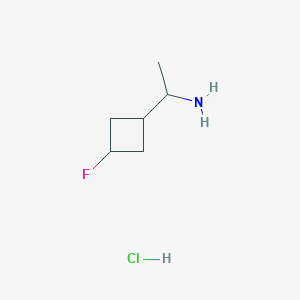
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
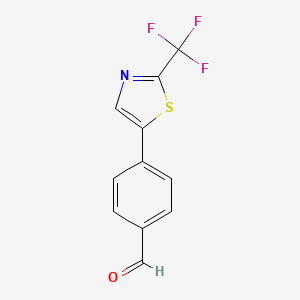
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
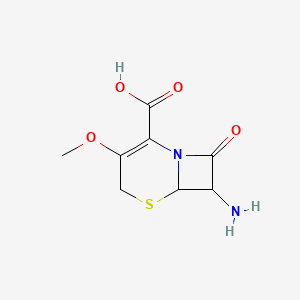
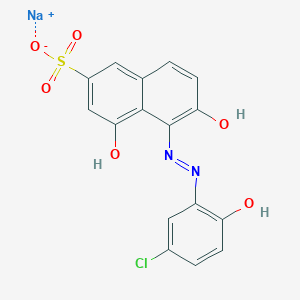
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
